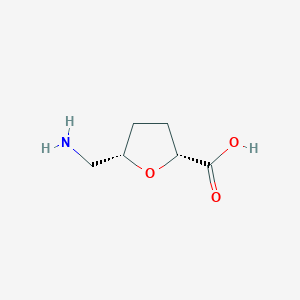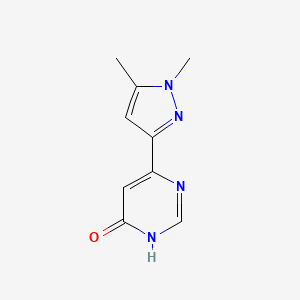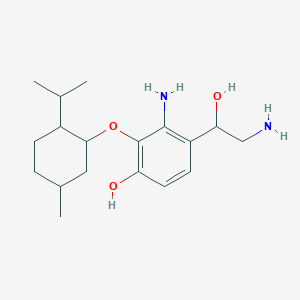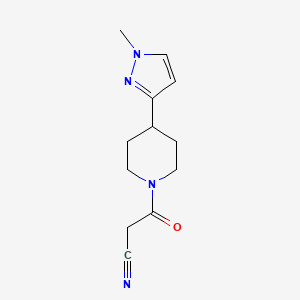
4,4-Difluoro-2,2-dimethylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-2,2-dimethylpyrrolidine is a fluorinated pyrrolidine derivative This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to the pyrrolidine ring
準備方法
The synthesis of 4,4-Difluoro-2,2-dimethylpyrrolidine involves several steps. One common method includes the reaction of a suitable pyrrolidine precursor with fluorinating agents under controlled conditions. For example, the reaction of 2,2-dimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride can yield this compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
化学反応の分析
4,4-Difluoro-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
科学的研究の応用
4,4-Difluoro-2,2-dimethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology: This compound is used in the development of fluorinated analogs of biologically active molecules. These analogs can help in understanding the role of fluorine in biological systems and in designing new drugs with improved properties.
Medicine: this compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with enhanced efficacy and reduced side effects.
作用機序
The mechanism of action of 4,4-Difluoro-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
類似化合物との比較
4,4-Difluoro-2,2-dimethylpyrrolidine can be compared with other fluorinated pyrrolidine derivatives, such as:
4-Fluoro-2,2-dimethylpyrrolidine: This compound has only one fluorine atom, making it less reactive and less stable compared to this compound.
4,4-Difluoropiperidine: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring. The presence of the piperidine ring can lead to different chemical and biological properties.
2,2-Dimethylpyrrolidine: This compound lacks fluorine atoms, making it less chemically and biologically active compared to its fluorinated analogs.
This compound stands out due to its unique combination of fluorine and methyl groups, which confer enhanced stability, reactivity, and biological activity.
特性
分子式 |
C6H11F2N |
|---|---|
分子量 |
135.15 g/mol |
IUPAC名 |
4,4-difluoro-2,2-dimethylpyrrolidine |
InChI |
InChI=1S/C6H11F2N/c1-5(2)3-6(7,8)4-9-5/h9H,3-4H2,1-2H3 |
InChIキー |
QJSNATQDLKVWHF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CN1)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)

